![molecular formula C20H21N7O2 B5506394 N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

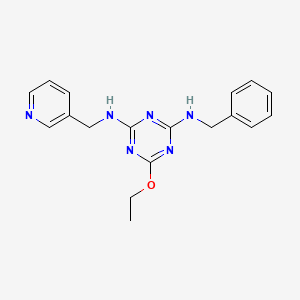

The synthesis of pyrimidine derivatives, including those similar to the compound , involves multiple steps including condensation, chlorination, and nucleophilic substitution reactions. A study on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share structural similarities, highlighted a rapid and green synthetic method yielding significant intermediate compounds with potential biological activity (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including crystal structure and DFT study, provides insights into their arrangement and electronic properties. For example, the crystal structure analysis and DFT study of a novel compound similar in structure confirmed the consistency between experimental and optimized structures, underlining the role of hydrogen bonds in the solid state packing of molecules (Zhou et al., 2021).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cyclization and condensation, to yield compounds with potential biological activities. For instance, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines demonstrated antianaphylactic activity, indicating the therapeutic potential of these compounds (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, aromatic polyamides and polyimides based on pyrimidine structures exhibit excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Yang & Lin, 1994).

Scientific Research Applications

Imaging Agent for Parkinson's Disease

Research has demonstrated the synthesis of HG-10-102-01, a compound related to N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, for potential use as a PET imaging agent in Parkinson's disease. This compound shows promise for imaging LRRK2 enzyme activity, which is implicated in the pathogenesis of Parkinson's (Wang et al., 2017).

Antimicrobial Activity

A study on synthesized pyrimidine-triazole derivatives, which share a structural motif with this compound, explored their antimicrobial activity. These derivatives have shown effectiveness against selected bacterial and fungal strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Chemical Synthesis and Medicinal Chemistry

Further research into similar compounds includes the development of novel synthesis methods and the exploration of their biological activities. For example, the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has been investigated, showcasing the chemical versatility and potential pharmaceutical applications of this chemical scaffold (Abdalha et al., 2011).

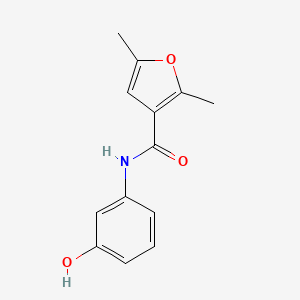

Potential Anti-Inflammatory Agents

Research on the synthesis and evaluation of ibuprofen analogs, including N-hydroxy methyl derivative compounds similar to this compound, has shown significant anti-inflammatory activity. This suggests the compound's framework could be beneficial in designing new anti-inflammatory medications (Rajasekaran et al., 1999).

Supramolecular Chemistry

A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated forms of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, which relate to the core structure of the compound , highlights its potential in the development of novel supramolecular assemblies. These assemblies have implications for the design of new materials and molecular devices (Orozco et al., 2008).

properties

IUPAC Name |

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-14-23-17(13-18(24-14)27-9-11-29-12-10-27)25-15-3-5-16(6-4-15)26-20(28)19-21-7-2-8-22-19/h2-8,13H,9-12H2,1H3,(H,26,28)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCPXMSPWJCXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)